molecular formula C13H24O2 B3023523 2-(4-pentylcyclohexyl)acetic Acid CAS No. 74603-16-0

2-(4-pentylcyclohexyl)acetic Acid

Cat. No.: B3023523
CAS No.: 74603-16-0
M. Wt: 212.33 g/mol
InChI Key: KVBNAJRQLNFGGK-UHFFFAOYSA-N
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Description

2-(4-Pentylcyclohexyl)acetic Acid: is an organic compound with the molecular formula C₁₃H₂₄O₂ and a molecular weight of 212.33 g/mol . It is a carboxylic acid derivative characterized by a cyclohexane ring substituted with a pentyl group and an acetic acid moiety. This compound is used primarily in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-pentylcyclohexyl)acetic acid typically involves the alkylation of cyclohexane derivatives followed by carboxylation. One common method includes the following steps:

    Alkylation: Cyclohexane is alkylated with pentyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Carboxylation: The resulting alkylated cyclohexane is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions, often in the presence of a catalyst like palladium.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-pentylcyclohexyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, and thiols under acidic or basic conditions.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Amides, esters, and other substituted derivatives.

Scientific Research Applications

2-(4-pentylcyclohexyl)acetic acid is utilized in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studying the effects of cyclohexane derivatives on biological systems.

    Medicine: Investigating potential therapeutic applications, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-pentylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The cyclohexane ring and pentyl group may influence the compound’s hydrophobic interactions and membrane permeability.

Comparison with Similar Compounds

    Cyclohexaneacetic acid: Similar structure but without the pentyl group.

    2-(4-butylcyclohexyl)acetic acid: Similar structure with a butyl group instead of a pentyl group.

    2-(4-hexylcyclohexyl)acetic acid: Similar structure with a hexyl group instead of a pentyl group.

Uniqueness: 2-(4-pentylcyclohexyl)acetic acid is unique due to its specific substitution pattern, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. The presence of the pentyl group may enhance its hydrophobic interactions and membrane permeability compared to shorter or longer alkyl chain derivatives.

Properties

IUPAC Name

2-(4-pentylcyclohexyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-2-3-4-5-11-6-8-12(9-7-11)10-13(14)15/h11-12H,2-10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBNAJRQLNFGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395738
Record name 2-(4-pentylcyclohexyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84219-03-4
Record name 2-(4-pentylcyclohexyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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